N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which in turn leads to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer effects. Additionally, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide in lab experiments is its wide range of biochemical and physiological effects. Additionally, it has been shown to be relatively safe and non-toxic. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide. One potential area of research is its potential as a treatment for inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide involves several steps, including the reaction of 4-nitrophenyl thiol with 4-bromoaniline to form 4-({4-nitrophenyl}sulfanyl)aniline. This is followed by the reaction of the resulting compound with 2-(5-methyl-2-furyl)acetaldehyde to form 2-(5-methyl-2-furyl)vinyl-4-({4-nitrophenyl}sulfanyl)aniline. Finally, the compound is reacted with benzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has been used in a wide range of scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these diseases. Additionally, it has been used to study the role of various enzymes and proteins in biological processes.
Eigenschaften
Molekularformel |
C27H21N3O5S |
---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
N-[(Z)-1-(5-methylfuran-2-yl)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H21N3O5S/c1-18-7-12-22(35-18)17-25(29-26(31)19-5-3-2-4-6-19)27(32)28-20-8-13-23(14-9-20)36-24-15-10-21(11-16-24)30(33)34/h2-17H,1H3,(H,28,32)(H,29,31)/b25-17- |
InChI-Schlüssel |
MSSNTQSYUNPUPX-UQQQWYQISA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=C(/C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])\NC(=O)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.